

gedatolisib metabolism and excretion pathways

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Compound Focus: Gedatolisib

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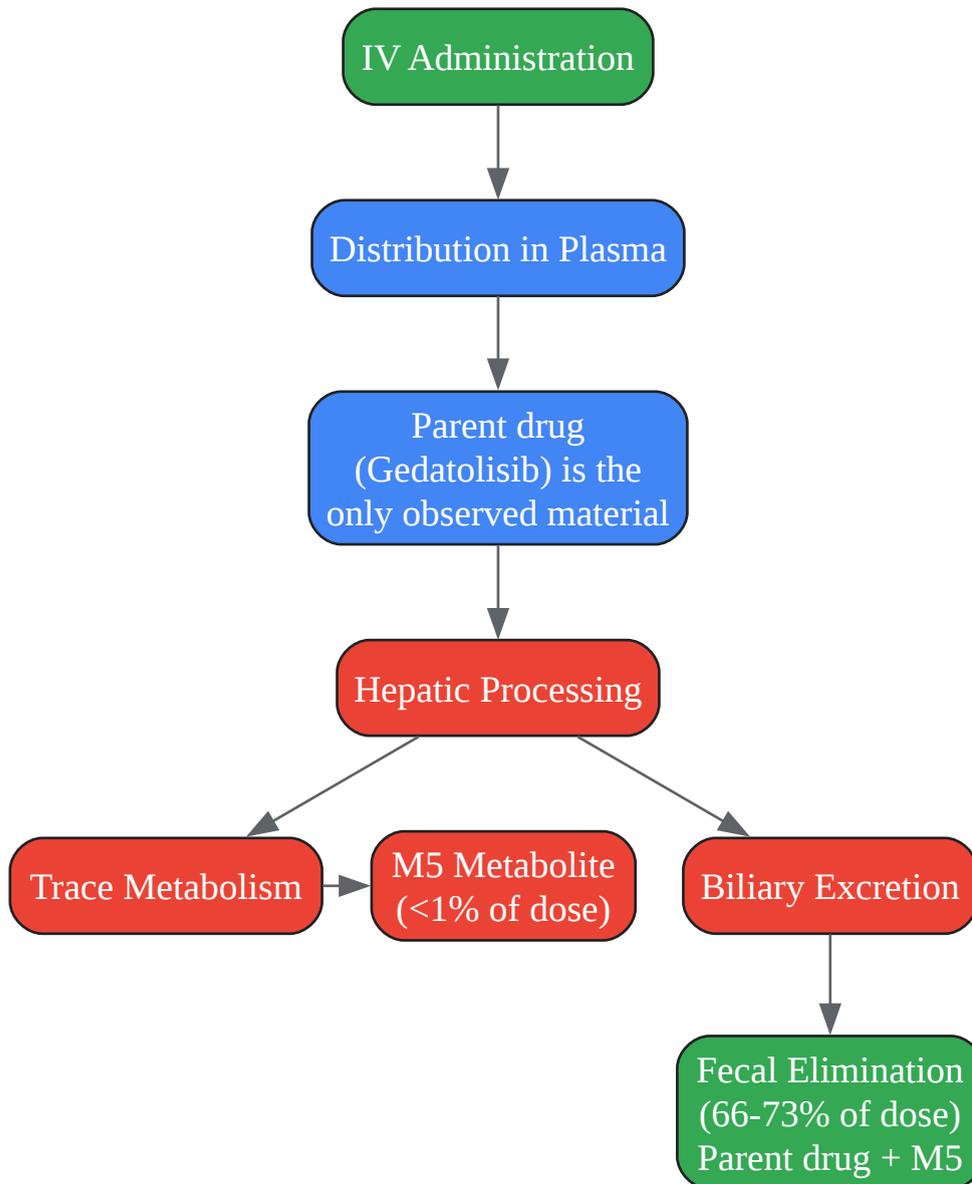
Metabolic Profile and Excretion Pathways

The data below summarizes the key findings from a clinical study investigating the distribution, metabolism, and excretion of **gedatolisib** in healthy male volunteers after a single intravenous infusion [1].

Parameter	Finding
Primary Route of Excretion	Biliary / Fecal [1]
Recovery of Drug-Related Material in Feces	66% - 73% of the administered dose [1]
Recovery of Drug-Related Material in Urine	Not specified in detail; fecal route is predominant [1]
Identity of Circulating Drug-Related Material in Plasma	Parent drug (gedatolisib) only [1]
Metabolites Identified	One oxidative metabolite (M5), found only in feces and constituting <1% of the total dose [1]
Plasma Terminal Half-life ($t_{1/2}$)	Approximately 37 hours [1]
Proposed Major Clearance Mechanism	Biliary and/or intestinal secretion of unchanged parent drug [1]

Visualizing the Disposition Pathway of Gedatolisib

The following diagram illustrates the journey of **gedatolisib** within the body, from administration to elimination, based on the available study data.



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Detailed Experimental Methodology

The key findings are derived from a specific clinical trial. The table below outlines the core design of this study [1].

Study Element	Description
Clinical Trial Identifier	NCT02142920 [1]
Study Design	Open-label study [1]
Population	Healthy male volunteers [1]
Dose and Route	Single 89 mg intravenous (IV) infusion over 30 minutes [1]
Primary Focus	Distribution, pharmacokinetics, and metabolism of gedatolisib (PF-05212384) [1]
Analytical Methods	Not explicitly detailed in the abstract, but the study involved measuring plasma concentrations of gedatolisib and total radioactivity to track the drug and its related materials [1].

Conclusion

In summary, **gedatolisib** demonstrates a highly favorable pharmacokinetic profile characterized by **minimal metabolism** and **high fecal excretion** of the parent compound. Its clearance is primarily mediated by hepatic processes, likely involving active transport into the bile, with a long terminal half-life of approximately 37 hours [1].

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References

1. Distribution, Metabolism, and Excretion of Gedatolisib in ... [pubmed.ncbi.nlm.nih.gov]

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